VEGFR2 Kinase Inhibition: Rhamnazin Demonstrates Defined IC50 Potency Lacking in Quercetin
Rhamnazin directly inhibits VEGFR2 kinase activity with an IC50 of 4.68 µM in a cell-free enzymatic assay, establishing it as a bona fide VEGFR2 inhibitor [1]. In contrast, quercetin, despite reported anti-angiogenic effects in cellular and in vivo models, lacks a defined IC50 for direct VEGFR2 kinase inhibition in comparable assays; its anti-angiogenic activity is often attributed to downstream pathway modulation or indirect mechanisms [2]. This quantitative difference positions rhamnazin as the more appropriate tool compound for studies requiring direct VEGFR2 antagonism.
| Evidence Dimension | VEGFR2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 4.68 µM |
| Comparator Or Baseline | Quercetin: No defined IC50 for direct VEGFR2 kinase inhibition in comparable enzymatic assays |
| Quantified Difference | Rhamnazin demonstrates direct, quantifiable inhibition; quercetin does not exhibit comparable potency in direct kinase assays |
| Conditions | Cell-free VEGFR2 kinase assay |
Why This Matters
For experiments requiring direct VEGFR2 kinase inhibition with a well-defined potency, rhamnazin provides a quantifiable and reproducible baseline that quercetin cannot offer.
- [1] Yu Y, et al. Rhamnazin, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy. Biochem Biophys Res Commun. 2015;458(4):913-919. View Source
- [2] Pratheeshkumar P, et al. Quercetin inhibits angiogenesis mediated human prostate tumor growth by targeting VEGFR-2 regulated AKT/mTOR/P70S6K signaling pathways. PLoS One. 2012;7(10):e47516. View Source
